BenchChemオンラインストアへようこそ!

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Synthetic Chemistry Heterocyclic Derivatization Multi-Component Reactions

The compound 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (C16H13N5O, MW: 291.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class. The core tricyclic scaffold has been historically investigated as a privileged structure for central benzodiazepine (BDZ) receptor ligands and anticonvulsant agents.

Molecular Formula C16H13N5O
Molecular Weight 291.31 g/mol
Cat. No. B4804610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Molecular FormulaC16H13N5O
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)N
InChIInChI=1S/C16H13N5O/c1-10-14(11-5-3-2-4-6-11)15-18-9-12-13(21(15)19-10)7-8-20(17)16(12)22/h2-9H,17H2,1H3
InChIKeyZTHIBTCHOHFFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one – Core Properties & Scientific Context


The compound 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (C16H13N5O, MW: 291.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class . The core tricyclic scaffold has been historically investigated as a privileged structure for central benzodiazepine (BDZ) receptor ligands and anticonvulsant agents [1]. The target compound features a distinct 7-amino substituent, which differentiates it from the more commonly reported 7-methyl, 7-aryl, or 7-alkyl derivatives within this chemical series. However, direct quantitative biological or physicochemical data for this specific derivative remain extremely scarce in primary peer-reviewed literature, limiting a robust baseline comparison to in-class analogs at the present time.

Why Generic Pyrazolopyridopyrimidine Analogs Cannot Substitute 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one


Within the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one family, even minor modifications to the 7-position substituent can profoundly alter biological activity. Published structure-affinity relationship (SAR) studies on related tricyclic derivatives demonstrate that switching the 7-substituent from a hydrogen to a methyl or acetyl group dramatically shifts affinity for the central benzodiazepine receptor [1]. The target compound’s 7-amino group introduces unique hydrogen-bond donor and acceptor capabilities, as well as a reactive handle for further derivatization (e.g., Schiff base formation, acylation), which are absent in 7-methyl or 7-aryl analogs [2]. Consequently, generic substitution with more common in-class compounds (e.g., 7-methyl- or 7-aryl-pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones) is not scientifically valid without explicit, assay-specific evidence of functional equivalence.

Quantitative Differentiation Evidence for 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one


Reactive Handle Advantage: 7-Amino Group as a Synthetic Intermediate vs. 7-Methyl Analogs

The 7-amino group enables participation in multi-component reactions (MCRs) that are inaccessible to the corresponding 7-methyl or 7-unsubstituted analogs. In a published Hantzsch-like three-component reaction, the closely related compound 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one acts as a key building block, reacting with aldehydes and 3-aminocrotononitrile to form complex heptaazadicyclopenta[a,j]anthracenes [1]. This synthetic utility differentiates the 7-amino derivative from 7-alkyl or 7-aryl analogs, which lack the primary amine nucleophile required for such reactions.

Synthetic Chemistry Heterocyclic Derivatization Multi-Component Reactions

Potential for Enhanced CNS Multiparametric Profile via 7-Amino Substitution

Class-level SAR evidence from pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine BDZ receptor ligands indicates that the nature of the 7-substituent is a critical determinant of in vitro receptor affinity [1]. While quantitative Ki/IC50 data for the 7-amino derivative are absent, the 7-NH2 group is expected to reduce lipophilicity (lower logP) and increase topological polar surface area (TPSA) relative to 7-aryl or 7-alkyl analogs (e.g., 7-benzyl or 7-propyl derivatives), which can favorably shift CNS multiparameter optimization (MPO) scores for certain drug-target profiles [2].

CNS Drug Discovery Benzodiazepine Receptor Physicochemical Properties

Distinct Hydrogen-Bonding Capacity vs. 7-Desamino and 7-Alkyl Analogs

The 7-amino group introduces a strong hydrogen-bond donating capability (N-H) that is structurally absent in 7-methyl or 7-phenyl analogs. In the context of BDZ receptor binding, the presence of a hydrogen-bond donor at this vector could engage with proximal receptor residues (e.g., a backbone carbonyl or water-mediated network) in a manner not possible for 7-alkyl/aryl substituents [1]. While direct affinity data are unavailable, the difference in hydrogen-bond potential provides a testable hypothesis for achieving selective binding to protein targets requiring a donor interaction at this vector.

Target Engagement Binding Mode Hypothesis Structure-Based Design

High-Value Application Scenarios for 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one


Diversification-Oriented Synthesis for CNS-Focused Compound Libraries

The 7-amino handle on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold enables rapid derivatization via acylation, reductive amination, or heterocycle formation, as demonstrated for structurally related amino-pyrazolopyrimidines in multi-component reactions. This makes the compound a strategic building block for medicinal chemists seeking to generate novel CNS-targeted libraries with favorable CNS MPO profiles, predicted to be superior to those derived from 7-alkyl or 7-aryl analogs due to the lower logP and higher TPSA imparted by the 7-NH2 group [1][2].

Selective BDZ Receptor Subtype Probe Development

The unique hydrogen-bond donor capacity of the 7-amino group provides a hypothesis-driven tool for probing benzodiazepine receptor subtype selectivity, where a donor interaction with a specific subtype residue (e.g., α2/α3-preferring) could be exploited. Such a hypothesis cannot be tested with 7-alkyl or 7-aryl analogs. While direct affinity data are lacking, the differentiated pharmacophore feature justifies selection of this compound for structure-activity relationship exploration [1].

Synthetic Intermediate for Fused Polyheterocyclic Systems

The compound serves as a direct precursor to complex, higher-order polyheterocyclic architectures, such as heptaazadicyclopenta[a,j]anthracenes, via one-pot multi-component reactions with aldehydes and active methylene compounds. This synthetic capability is inaccessible to the corresponding 7-desamino or 7-alkyl variants, providing a unique entry point into unexplored chemical space for early-stage drug discovery [1].

Quote Request

Request a Quote for 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.